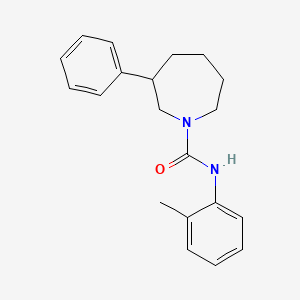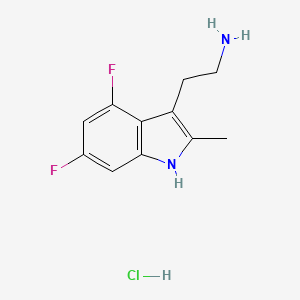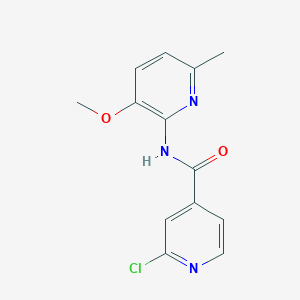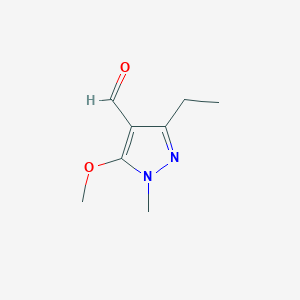
N-(o-Tolyl)-3-phenylazepan-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-(o-tolyl)azepane-1-carboxamide is a fascinating chemical compound with diverse applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-(o-tolyl)azepane-1-carboxamide has significant applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of novel inhibitors and DNA binding reagents.
Industry: The compound is utilized in material synthesis, offering potential for creating new materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(o-tolyl)azepane-1-carboxamide typically involves the use of palladium-catalyzed reactions. One practical methodology is the Pd/LA-catalyzed decarboxylation, which enables the exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under mild conditions with a broad reaction scope and carbon dioxide as the byproduct. The combination of palladium (II) trifluoroacetate and boron trifluoride diethyl etherate has proven effective in forming the desired product .
Industrial Production Methods
While specific industrial production methods for 3-phenyl-N-(o-tolyl)azepane-1-carboxamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents to achieve consistent and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-phenyl-N-(o-tolyl)azepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 3-phenyl-N-(o-tolyl)azepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, in medicinal applications, it may act as an inhibitor by binding to active sites of target enzymes, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Proheptazine: An opioid analgesic with similar structural features.
N-aryl azepanes: A broader class of compounds with diverse applications in synthetic chemistry and biology.
Uniqueness
3-phenyl-N-(o-tolyl)azepane-1-carboxamide stands out due to its specific structural configuration, which allows for unique interactions with molecular targets
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-3-phenylazepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-9-5-6-13-19(16)21-20(23)22-14-8-7-12-18(15-22)17-10-3-2-4-11-17/h2-6,9-11,13,18H,7-8,12,14-15H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRDFAAZOGIZLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2356956.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2356957.png)
![(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2356958.png)
![2-Amino-4-(2-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2356961.png)


![N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2356965.png)
![Methyl (E)-4-oxo-4-(2-propan-2-ylspiro[5,6-dihydro-4H-indazole-7,4'-piperidine]-1'-yl)but-2-enoate](/img/structure/B2356966.png)
![2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2356967.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)
![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)
